molecular formula C13H18O3 B13601755 1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol CAS No. 1443324-27-3

1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13601755
CAS No.: 1443324-27-3
M. Wt: 222.28 g/mol
InChI Key: MQVGEELVCJPFEA-UHFFFAOYSA-N
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Description

1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C13H18O3 and a molecular weight of 222.28 g/mol This compound features a cyclopropyl group attached to a phenyl ring substituted with two methoxy groups at the 2 and 5 positions, and an ethan-1-ol moiety

Preparation Methods

The synthesis of 1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol typically involves the following steps:

Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperatures, pressures, and the use of catalysts.

Chemical Reactions Analysis

1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

Major products formed from these reactions include ketones, alkanes, and substituted phenyl derivatives.

Scientific Research Applications

1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with molecular targets and pathways within cells. The compound may exert its effects by binding to specific receptors or enzymes, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

1-[1-(2,5-Dimethoxyphenyl)cyclopropyl]ethan-1-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

1443324-27-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

1-[1-(2,5-dimethoxyphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C13H18O3/c1-9(14)13(6-7-13)11-8-10(15-2)4-5-12(11)16-3/h4-5,8-9,14H,6-7H2,1-3H3

InChI Key

MQVGEELVCJPFEA-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=C(C=CC(=C2)OC)OC)O

Origin of Product

United States

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